methyl 2-chloro-5-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 2-CHLORO-5-(4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazine ring, a methanesulfonyl group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-CHLORO-5-(4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with methanesulfonyl chloride to form the corresponding sulfonyl chloride derivative. This intermediate is then reacted with 4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-CHLORO-5-(4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
METHYL 2-CHLORO-5-(4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-CHLORO-5-(4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
- Methanesulfonyl chloride
- Benzoic acid derivatives
Uniqueness
Its benzoxazine ring and methanesulfonyl group contribute to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C19H19ClN2O6S |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
methyl 2-chloro-5-[(6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H19ClN2O6S/c1-11-4-7-16-15(8-11)22(29(3,25)26)10-17(28-16)18(23)21-12-5-6-14(20)13(9-12)19(24)27-2/h4-9,17H,10H2,1-3H3,(H,21,23) |
InChI Key |
PFWIDVLHAUBBQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC(=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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